2-Chloro-5-nitrothiazole

Descripción general

Descripción

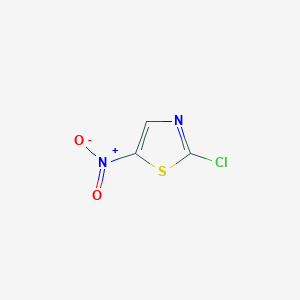

2-Chloro-5-nitrothiazole is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the second position and a nitro group at the fifth position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrothiazole typically involves the diazotization of 2-amino-5-nitrothiazole followed by a Sandmeyer reaction. The process begins with the diazotization of 2-amino-5-nitrothiazole in dilute sulfuric acid containing copper sulfate and sodium chloride. The diazonium salt formed is then treated with cuprous chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-5-nitrothiazole undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reaction with sodium methoxide in methanol yields 2-methoxy-5-nitrothiazole.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid.

Coupling Reactions: It can participate in coupling reactions with aryl diazonium salts to form azo dyes.

Major Products:

2-Methoxy-5-nitrothiazole: Formed via nucleophilic substitution.

2-Amino-5-nitrothiazole: Formed via reduction of the nitro group.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Chemical Structure : The molecular formula of 2-Chloro-5-nitrothiazole is C3HClN2O2S. The presence of the chlorine atom at the second position and the nitro group at the fifth position contributes to its electrophilic character.

Types of Reactions :

- Nucleophilic Substitution : C5NP can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by nucleophiles such as amines or alcohols.

- Reduction Reactions : The nitro group in C5NP can be reduced to an amino group using reducing agents like iron powder in acetic acid.

- Coupling Reactions : It can participate in coupling reactions with aryl diazonium salts, leading to the formation of azo dyes.

Medicinal Chemistry

C5NP has been explored for its potential in developing new pharmaceuticals. Its bioactive properties suggest possible applications in treating infections caused by bacteria and parasites. Studies have indicated that derivatives of C5NP exhibit antimicrobial and antiparasitic activities, making it a candidate for further pharmacological exploration.

Agrochemicals

In agrochemical research, C5NP is utilized as an intermediate in synthesizing various pesticides and herbicides. Its chemical properties allow for modifications that enhance efficacy against specific agricultural pests.

Materials Science

C5NP serves as a building block in materials science, particularly in the synthesis of polymers and other materials with specialized properties. Its ability to participate in various chemical reactions makes it valuable for creating functional materials.

The biological activity of this compound has been extensively studied, particularly its antimicrobial and antiparasitic effects. The mechanisms through which it operates include:

- Redox Activity : The nitro group can be reductively activated in hypoxic conditions, generating reactive intermediates that can damage cellular components.

- Targeting Enzymes : Studies have shown that C5NP can inhibit key enzymes involved in energy metabolism in anaerobic organisms, such as pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for certain pathogenic bacteria and parasites.

Case Studies

- Microbial Degradation : Research highlighted a bacterial strain capable of utilizing C5NP as a sole carbon and nitrogen source, indicating potential for bioremediation applications. This study demonstrated that specific microbial strains could degrade C5NP effectively, suggesting its utility in environmental cleanup efforts.

- Synthesis of Analogues : A library of analogues based on C5NP was synthesized to enhance antibacterial properties. Some modifications resulted in compounds exhibiting greater efficacy against specific microorganisms than C5NP itself.

- Antitrypanosomal Activity : Investigations into nitrothiazole-based compounds revealed significant antitrypanosomal activity, with certain derivatives outperforming traditional treatments. This suggests that C5NP could play a role in combating parasitic infections like Trypanosomiasis.

Data Tables

| Study Focus | Findings |

|---|---|

| Microbial Degradation | Specific bacterial strains can utilize C5NP as a carbon source, indicating bioremediation potential. |

| Synthesis of Analogues | Modifications of C5NP led to more effective antibacterial compounds against PFOR-utilizing microorganisms. |

| Antitrypanosomal Activity | Derivatives showed enhanced potency against Trypanosoma species compared to traditional treatments. |

Mecanismo De Acción

The biological activity of 2-Chloro-5-nitrothiazole is primarily attributed to its ability to undergo redox reactions. The nitro group can be reductively activated in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This mechanism is similar to that of other nitroheterocyclic compounds, which are known to exert antimicrobial and antiparasitic effects by generating reactive nitrogen species.

Comparación Con Compuestos Similares

2-Bromo-5-nitrothiazole: Similar structure but with a bromine atom instead of chlorine.

2-Amino-5-nitrothiazole: Similar structure but with an amino group instead of chlorine.

5-Nitrothiazole: Lacks the chlorine substitution at the second position.

Uniqueness: 2-Chloro-5-nitrothiazole is unique due to the presence of both a chlorine atom and a nitro group on the thiazole ring, which imparts distinct chemical reactivity and biological activity. The chlorine atom enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to its analogs .

Actividad Biológica

2-Chloro-5-nitrothiazole (C5NP) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antiparasitic applications. This article synthesizes current research findings, elucidating the mechanisms of action, biological effects, and potential therapeutic uses of C5NP.

Chemical Structure and Properties

This compound is characterized by a thiazole ring with a chlorine atom and a nitro group at the 2 and 5 positions, respectively. This structure enables the compound to participate in various redox reactions, which are crucial for its biological activity. The nitro group can be reductively activated in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components.

The biological activity of C5NP primarily stems from its ability to undergo redox reactions, which facilitates the formation of reactive species capable of interacting with cellular targets. Research indicates that these reactive intermediates can inhibit essential metabolic pathways in microorganisms, particularly through the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme critical for energy metabolism in anaerobic bacteria .

Antimicrobial Activity

C5NP has demonstrated broad-spectrum antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that C5NP exhibits activity against Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile. Its mechanism involves the inhibition of PFOR, leading to disrupted energy metabolism in these pathogens .

- Antiparasitic Effects : The compound has also been evaluated for its antiparasitic potential. Research indicates that derivatives of C5NP show promising activity against Giardia lamblia and Cryptosporidium parvum, both significant intestinal parasites .

Case Studies and Research Findings

Several studies have explored the biological activity of C5NP and its derivatives:

- Microbial Degradation : A study highlighted the capability of a specific bacterial strain (CNP-8) to utilize C5NP as a sole carbon and nitrogen source, indicating its potential for bioremediation applications. The strain demonstrated a lag phase before rapid growth correlated with substrate utilization .

- Synthesis of Analogues : Researchers synthesized a library of analogues based on C5NP to enhance its antibacterial properties. Some modifications resulted in compounds that were more effective than C5NP itself against PFOR-utilizing microorganisms .

- Antitrypanosomal Activity : Another investigation focused on nitrothiazole-based compounds, revealing significant antitrypanosomal activity. The study found that certain derivatives were more potent than traditional treatments, suggesting a valuable role for C5NP in treating parasitic infections .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Propiedades

IUPAC Name |

2-chloro-5-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOMXSLAPRWFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501907 | |

| Record name | 2-Chloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-47-7 | |

| Record name | 2-Chloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Chloro-5-nitrothiazole in pharmaceutical chemistry?

A1: this compound serves as a crucial building block in synthesizing more complex molecules, particularly in the realm of antiparasitic drugs. One notable example is its use in the synthesis of 1-(5-nitro-2-thiazolyl)-2-imidazolidinone, the active ingredient in the antiparasitic drug Ambilhar®. [] This highlights the compound's importance in medicinal chemistry research and drug development.

Q2: Can you elaborate on the synthesis of this compound using Carbon-14 labeling?

A2: Researchers successfully synthesized this compound-2-14C, a radiolabeled version of the compound. This involved incorporating a Carbon-14 atom at a specific position (position 2) within the thiazole ring. [] This type of labeling is invaluable for studying the compound's metabolic fate, distribution, and potential interactions within biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.